5-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic core with a ketone group at position 2. The structure includes a 2-chlorophenylmethyl substituent at position 5 and a 3,4-dimethylphenyl group at position 3. Its synthesis likely involves coupling reactions or lactamization, as seen in related compounds .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-7-8-16(11-15(14)2)19-12-20-21(26)24(9-10-25(20)23-19)13-17-5-3-4-6-18(17)22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIWBOCXHUHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C19H18ClN3O
Molecular Weight: 347.82 g/mol
CAS Number: 902960-02-5
The structure includes a chlorophenyl group and a dimethylphenyl moiety attached to a pyrazolo[1,5-a]pyrazine core. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:
- Enzyme Inhibition: Compounds in the pyrazolo class often inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Binding: The compound may bind to specific receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell migration.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated several substituted pyrazolone derivatives and found that compounds similar to 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one demonstrated higher toxicity in cancerous A431 cells compared to non-cancerous HaCaT cells (p < 0.05) .
- The biphasic response observed in these studies suggests that low concentrations may enhance cell viability while high concentrations lead to decreased viability .
Antioxidant Properties
Some studies have reported that pyrazolone derivatives possess antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress in cells, which is crucial for preventing cellular damage and disease progression.
Case Studies
- Cytotoxic Evaluation:
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Fluconazole | Fluconazole | Antifungal activity |
| Itraconazole | Itraconazole | Antifungal activity |
| Voriconazole | Voriconazole | Antifungal activity |
Comparison: While other triazole derivatives primarily focus on antifungal properties, 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one shows promise in anticancer applications due to its unique structural features.
Comparison with Similar Compounds
Substituent Variations and Core Modifications
The following table summarizes key structural analogs and their properties:
Impact of Structural Features on Properties
- Chlorophenyl vs. Methoxyphenyl Substituents : The target’s 2-chlorophenylmethyl group provides moderate lipophilicity compared to the 4-chloro analog () and methoxy derivatives (). Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets, while methoxy groups improve solubility but are prone to demethylation .
- Trifluoromethyl and Bulky Groups : Compounds like MK80 () show that trifluoromethyl groups increase metabolic stability but may limit bioavailability due to high molecular weight (>500 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
